3-Bromo-2'-cyanobenzophenone
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Overview
Description
3-Bromo-2’-cyanobenzophenone is an organic compound with the molecular formula C14H8BrNO It is a derivative of benzophenone, where a bromine atom is substituted at the 3-position and a cyano group at the 2’-position of the benzophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2’-cyanobenzophenone can be achieved through several methods. One common approach involves the bromination of 2’-cyanobenzophenone. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2’-cyanobenzophenone is coupled with a bromobenzene derivative in the presence of a palladium catalyst. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of 3-Bromo-2’-cyanobenzophenone typically involves large-scale bromination reactions using bromine or N-bromosuccinimide. The reaction is conducted in a controlled environment to ensure safety and high yield. The product is then purified through recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2’-cyanobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The benzophenone moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Corresponding substituted benzophenone derivatives.
Reduction: 3-Bromo-2’-aminobenzophenone.
Oxidation: 3-Bromo-2’-carboxybenzophenone.
Scientific Research Applications
3-Bromo-2’-cyanobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2’-cyanobenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and cyano groups contribute to its reactivity and ability to form covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2’-cyanobenzophenone: Similar structure but with bromine at the 2-position.
3-Chloro-2’-cyanobenzophenone: Chlorine substituted instead of bromine.
3-Bromo-4’-cyanobenzophenone: Cyano group at the 4’-position.
Uniqueness
3-Bromo-2’-cyanobenzophenone is unique due to the specific positioning of the bromine and cyano groups, which confer distinct reactivity and properties compared to its analogs. This unique structure allows for selective reactions and applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
2-(3-bromobenzoyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO/c15-12-6-3-5-10(8-12)14(17)13-7-2-1-4-11(13)9-16/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWDUJFMWPGAHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641438 |
Source
|
Record name | 2-(3-Bromobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-84-3 |
Source
|
Record name | 2-(3-Bromobenzoyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=746651-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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